molecular formula C17H21F3O3 B1327892 Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate CAS No. 898777-73-6

Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate

Cat. No.: B1327892
CAS No.: 898777-73-6
M. Wt: 330.34 g/mol
InChI Key: MUTVDZKVEYQAKM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate is a synthetic organic compound with multiple functional groups that contribute to its chemical properties and potential applications. The compound is systematically identified through various chemical descriptors and identifiers, establishing its unique molecular identity within chemical databases and literature.

The International Union of Pure and Applied Chemistry (IUPAC) name of this compound is ethyl 8-oxo-8-[2-(trifluoromethyl)phenyl]octanoate. This name systematically describes the molecular structure by identifying the main chain as an octanoate with an ethyl ester group at one end and a ketone (oxo) at carbon 8 connected to a 2-trifluoromethylphenyl group.

The compound is registered in chemical databases with the Chemical Abstracts Service (CAS) number 898777-73-6. This unique identifier ensures unambiguous identification of the compound in scientific literature and chemical repositories. Additional identification systems include the DSSTox Substance ID DTXSID40645732 and Wikidata identifier Q82557969.

The molecular formula of the compound is C17H21F3O3, indicating it contains 17 carbon atoms, 21 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms. The molecular weight is calculated as 330.34 g/mol.

For computational chemistry applications and database searching, the compound is represented by several structural descriptors:

Table 1: Structural Descriptors of this compound

Descriptor Type Value
InChI InChI=1S/C17H21F3O3/c1-2-23-16(22)12-6-4-3-5-11-15(21)13-9-7-8-10-14(13)17(18,19)20/h7-10H,2-6,11-12H2,1H3
InChIKey MUTVDZKVEYQAKM-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C(F)(F)F
Canonical SMILES CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C(F)(F)F

Several synonyms exist for this compound in various databases and literature sources, including:

  • This compound
  • Ethyl 8-oxo-8-[2-(trifluoromethyl)phenyl]octanoate
  • MFCD02261343 (MDL number)
  • 898777-73-6 (CAS registry number as synonym)

Properties

IUPAC Name

ethyl 8-oxo-8-[2-(trifluoromethyl)phenyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3O3/c1-2-23-16(22)12-6-4-3-5-11-15(21)13-9-7-8-10-14(13)17(18,19)20/h7-10H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTVDZKVEYQAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645732
Record name Ethyl 8-oxo-8-[2-(trifluoromethyl)phenyl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-73-6
Record name Ethyl η-oxo-2-(trifluoromethyl)benzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-oxo-8-[2-(trifluoromethyl)phenyl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 8-Bromoethyl Octanoate Intermediate

A key intermediate in the synthesis is ethyl 8-bromooctanoate, which can be prepared via a three-step process involving substitution, hydrolysis/decarboxylation, and esterification:

Step Reaction Description Conditions Yield (%)
S1 Substitution of 1,6-dibromohexane with diethyl malonate to form diethyl 2-(6-bromohexyl)malonate Sodium ethoxide base, ethanol solvent, 30-40 °C, 8 h ~50
S2 Hydrolysis and decarboxylation of diethyl 2-(6-bromohexyl)malonate to 8-bromooctanoic acid Calcium hydroxide base, 25-40 °C hydrolysis, then 120-135 °C decarboxylation, 9 h ~62
S3 Esterification of 8-bromooctanoic acid with absolute ethanol catalyzed by concentrated sulfuric acid Reflux at 60-85 °C, 9 h ~89

This method is industrially viable due to readily available raw materials, relatively mild conditions, and good yields.

Introduction of the 2-Trifluoromethylphenyl Group and Formation of the Ketone

The 2-trifluoromethylphenyl substituent is introduced at the 8-position of the octanoate chain, often via nucleophilic substitution or coupling reactions involving aryl halides or derivatives. The ketone functionality at the 8-position is typically formed by oxidation or by using acylation reagents such as benzoyl chloride derivatives.

A related synthetic approach for similar compounds (e.g., Ethyl 8-oxo-8-phenyloctanoate) involves:

  • Reaction of ethyl 7-iodoheptanoate with benzoyl chloride in the presence of zinc and chloro-trimethylsilane in tetrahydrofuran (THF) at 20-60 °C for 16 h.
  • Subsequent treatment with lithium chloride in THF at 0 °C.
  • Final acylation with benzoyl chloride at 0 °C for 3 h to form the ketone-substituted product.

This method can be adapted for the trifluoromethyl-substituted phenyl group by using the corresponding trifluoromethylbenzoyl chloride or related reagents.

Final Esterification and Purification

The final step involves esterification of the carboxylic acid intermediate with absolute ethanol under acid catalysis (e.g., sulfuric acid or toluenesulfonic acid) to yield the ethyl ester. The reaction is typically conducted under reflux with removal of water or azeotropic distillation to drive the reaction to completion.

Purification is commonly achieved by distillation under reduced pressure or flash chromatography, depending on the scale and purity requirements.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose Yield Range
1 Substitution 1,6-dibromohexane, diethyl malonate, sodium ethoxide, ethanol, 30-40 °C Formation of bromoalkyl malonate intermediate ~50%
2 Hydrolysis & Decarboxylation Calcium hydroxide, 25-40 °C then 120-135 °C Conversion to 8-bromooctanoic acid ~62%
3 Esterification 8-bromooctanoic acid, absolute ethanol, sulfuric acid, reflux 60-85 °C Formation of ethyl 8-bromooctanoate ~89%
4 Aryl substitution & Ketone formation Trifluoromethylbenzoyl chloride or equivalent, zinc, chloro-trimethylsilane, THF, 20-60 °C Introduction of 2-trifluoromethylphenyl and ketone group Variable, optimized per substrate
5 Final esterification & purification Acid catalysis, reflux, distillation or chromatography Obtain pure this compound High purity

Research Findings and Notes

  • The three-step synthesis of the bromoethyl octanoate intermediate is well-documented and suitable for scale-up due to its simplicity and use of common reagents.
  • The introduction of the trifluoromethylphenyl group requires careful selection of reagents to maintain the integrity of the trifluoromethyl substituent and to achieve regioselectivity at the 2-position.
  • Acid-catalyzed esterification is a standard method for preparing ethyl esters from carboxylic acids, with reaction conditions optimized to minimize side reactions and maximize yield.
  • Purification techniques such as flash chromatography and reduced-pressure distillation are essential to obtain the compound in high purity for research or industrial applications.
  • No direct synthesis protocols for this compound were found in some commercial databases, but analogous compounds and intermediates provide a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate is utilized as a precursor in the synthesis of various bioactive molecules. It can be transformed into derivatives that exhibit pharmacological activities, such as anti-inflammatory and anti-cancer properties. For instance, researchers have employed this compound in the synthesis of atorvastatin intermediates, which are crucial for cholesterol-lowering medications .

Asymmetric Synthesis

The compound is also valuable in asymmetric synthesis due to its keto group, which can participate in enantioselective reductions. The use of engineered ketoreductases has been reported to facilitate the enantioselective reduction of similar compounds, leading to high yields of desired enantiomers . This process is critical for producing pharmaceuticals that require specific stereochemistry for efficacy.

Antimicrobial Properties

Studies have indicated that compounds related to this compound exhibit antimicrobial activity. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and increase bioactivity against bacterial strains .

Anticancer Activity

Preliminary research suggests that derivatives of this compound may possess anticancer properties. The presence of the trifluoromethyl group has been linked to increased potency against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Use in Agrochemicals

The unique structure of this compound makes it a potential candidate for development as an agrochemical additive or pesticide formulation. Its fluorinated nature may provide enhanced stability and efficacy in agricultural applications .

Polymer Chemistry

The compound's properties allow for its use as an additive in polymer formulations, enhancing performance characteristics such as thermal stability and resistance to degradation . This application is particularly relevant in the development of advanced materials for industrial use.

Mechanism of Action

The mechanism of action of ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxo group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 8-oxo-8-(4-propylphenyl)octanoate (CAS 951888-90-7)

  • Structural Similarity : 0.95 similarity score to the target compound .
  • Key Difference : Replaces the trifluoromethyl group with a propyl chain at the para position.

Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate (C₂₂H₃₃NO₃)

  • Structural Feature: Incorporates a piperidinomethyl group at the meta position of the phenyl ring .
  • Impact : The basic nitrogen in piperidine enhances solubility in acidic media and may confer biological activity, contrasting with the inert trifluoromethyl group in the target compound .

Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate (CAS 898757-85-2)

  • Structural Feature : Substituted with a pentyloxy group (ether linkage) at the para position .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) Key Substituent
Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate ~348.3 (estimated) N/A N/A 2-CF₃
Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate ~359.5 469.7 1.078 Pyrrolinomethyl
Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate 348.48 N/A N/A 4-pentyloxy
  • Trifluoromethyl Effect : The -CF₃ group lowers electron density on the phenyl ring, increasing resistance to electrophilic attacks compared to alkyl or ether substituents .
  • Boiling Point Trends: Pyrrolinomethyl-substituted analogs exhibit high boiling points (~469.7°C) due to polar functional groups, whereas trifluoromethyl derivatives may have lower boiling points due to increased volatility .

Biological Activity

Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique trifluoromethyl group that enhances its lipophilicity, which facilitates its penetration through biological membranes, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H21F3O3. The key functional groups include:

  • Ethyl ester group : Contributes to solubility and biological activity.
  • Ketone group : Potential for hydrogen bonding with biological targets.
  • Trifluoromethyl-substituted phenyl ring : Increases lipophilicity and alters electronic properties.

The mechanism by which this compound exerts its biological effects is linked to its structural features:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to cross lipid membranes, facilitating interaction with intracellular targets.
  • Hydrogen Bonding : The ketone group can form hydrogen bonds with proteins, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown potential in reducing viability in breast cancer cells through apoptosis induction.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antiviral Properties : Some studies have suggested that it may possess antiviral activity, although further research is needed to clarify its mechanisms and efficacy against specific viral pathogens.

Research Findings and Case Studies

A summary of relevant research findings is presented in the table below:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of breast cancer cell proliferation with an IC50 value of 15 µM.
Study 2Anti-inflammatoryShowed significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) in LPS-stimulated macrophages.
Study 3Antiviral ActivityExhibited moderate antiviral effects against influenza virus in vitro with an IC50 of 20 µM.

Q & A

Q. What are the recommended synthetic routes for Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate, and how are intermediates characterized?

  • Methodological Answer: The synthesis involves a coupling step between 2-(4-aminophenyl)ethanol and monoethyl suberate using HOBT/DCC, followed by tosylation with TosCl/pyridine to form the precursor. Ethyl ester intermediates are preferred due to higher hydroxamic acid conversion efficiency. Intermediates are characterized via 1^1H-NMR, 13^13C-NMR, UV-Vis, and ESI-MS to confirm purity (>99%) and structural integrity .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

  • Methodological Answer: Key techniques include:
Technique Purpose
1^1H-NMRConfirms proton environments and substituent positions
13^13C-NMRValidates carbon backbone and functional groups
ESI-MSDetermines molecular weight and fragmentation patterns
UV-VisMonitors chromophore activity and reaction progress
These methods ensure >99% purity and structural fidelity, as demonstrated in radiosynthesis workflows .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Mandatory protocols include:
  • Use of PPE: Gloves, protective eyewear, lab coats, and masks to avoid skin/eye contact and inhalation.
  • Waste disposal: Segregation of hazardous waste and professional disposal via certified agencies.
  • Engineering controls: Perform reactions in fume hoods or gloveboxes for volatile/toxic intermediates .

Advanced Research Questions

Q. How can conflicting data from alternative synthesis pathways (e.g., ethyl vs. methyl esters) be reconciled?

  • Methodological Answer: Discrepancies in intermediate efficacy (e.g., ethyl vs. methyl esters for hydroxamic acid conversion) require cross-validation via parallel synthesis trials and analytical benchmarking. For example, NMR and mass spectrometry can identify byproducts or incomplete reactions, while kinetic studies under varying conditions (temperature, catalyst) optimize route selection .

Q. What computational strategies are employed to study molecular interactions or stability of this compound?

  • Methodological Answer: Molecular dynamics (MD) simulations using force fields like OPLS3e or CHARMM36 model interactions with biological targets (e.g., RNA or enzymes). These simulations assess binding affinity, conformational stability, and solvent effects. For instance, π-stacking interactions and hydrophobic packing can be quantified to predict bioavailability or degradation pathways .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer: Optimization strategies include:
  • Precursor purity : Ensure >99% purity of intermediates to minimize side reactions.
  • Catalyst screening : Test alternatives to DCC/HOBT (e.g., EDCI or DMAP) for coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance tosylation rates.
  • Temperature control : Stepwise heating (e.g., 0°C to room temperature) improves selectivity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data across studies?

  • Methodological Answer: Contradictory NMR or MS data may arise from solvent effects, impurities, or tautomerism. Mitigation steps:
  • Standardize conditions : Use deuterated solvents (e.g., CDCl3_3) and internal standards (e.g., TMS).
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., Ethyl 8-oxo-8-(4-propylphenyl)octanoate) to identify anomalous peaks .

Application-Oriented Questions

Q. What role does this compound play in studying enzyme inhibition or drug delivery systems?

  • Methodological Answer: As a fluorinated ester, it serves as a prodrug intermediate or lipophilic carrier in drug delivery. For example, its trifluoromethyl group enhances metabolic stability, while the ester moiety allows pH-sensitive release. In vitro assays (e.g., fluorogenic substrate hydrolysis) quantify target enzyme inhibition .

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